molecular formula C29H22N2 B14538796 1,2,5,6-Tetraphenyl-3,4-diazabicyclo[4.1.0]hepta-2,4-diene CAS No. 62284-06-4

1,2,5,6-Tetraphenyl-3,4-diazabicyclo[4.1.0]hepta-2,4-diene

Cat. No.: B14538796
CAS No.: 62284-06-4
M. Wt: 398.5 g/mol
InChI Key: WKQAPGUCPZYBRO-UHFFFAOYSA-N
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Description

1,2,5,6-Tetraphenyl-3,4-diazabicyclo[410]hepta-2,4-diene is a unique bicyclic compound characterized by its highly strained structure and the presence of four phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5,6-tetraphenyl-3,4-diazabicyclo[4.1.0]hepta-2,4-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tetraphenylcyclopentadienone with diazomethane in the presence of a catalyst. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While the industrial production of this compound is not widely reported, it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1,2,5,6-Tetraphenyl-3,4-diazabicyclo[4.1.0]hepta-2,4-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

1,2,5,6-Tetraphenyl-3,4-diazabicyclo[4.1.0]hepta-2,4-diene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives are explored for potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 1,2,5,6-tetraphenyl-3,4-diazabicyclo[4.1.0]hepta-2,4-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diphenyl-3,4-diazabicyclo[4.1.0]hepta-2,4-diene
  • 7,7-Dimethyl-2,5-diphenylbicyclo[4.1.0]hepta-2,4-diene
  • 2,3-Diphenyl-1,5,6,7,7-pentachlorobicyclo[2.2.1]hepta-2,5-diene

Uniqueness

1,2,5,6-Tetraphenyl-3,4-diazabicyclo[4.1.0]hepta-2,4-diene is unique due to the presence of four phenyl groups, which impart distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in its applications compared to similar compounds .

Properties

CAS No.

62284-06-4

Molecular Formula

C29H22N2

Molecular Weight

398.5 g/mol

IUPAC Name

1,2,5,6-tetraphenyl-3,4-diazabicyclo[4.1.0]hepta-2,4-diene

InChI

InChI=1S/C29H22N2/c1-5-13-22(14-6-1)26-28(24-17-9-3-10-18-24)21-29(28,25-19-11-4-12-20-25)27(31-30-26)23-15-7-2-8-16-23/h1-20H,21H2

InChI Key

WKQAPGUCPZYBRO-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(C(=NN=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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